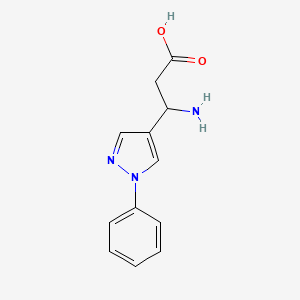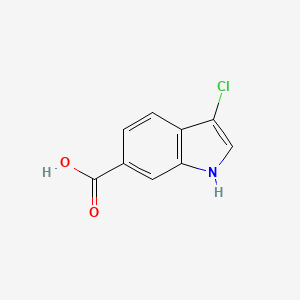
Tert-butyl 4-amino-3-nitrophenylcarbamate
Vue d'ensemble
Description
“Tert-butyl 4-amino-3-nitrophenylcarbamate” is a chemical compound with the molecular formula C11H15N3O4 . It is also known as "tert-butyl (4-aminobenzyl)carbamate" .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, tert-butyl esters of Nα-protected amino acids have been prepared from tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (CO2) attached to a tert-butyl group (C(CH3)3), a nitro group (NO2), and an amino group (NH2) on a phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 222.28, a predicted density of 1.095±0.06 g/cm3, a melting point of 75-78°C (lit.), a predicted boiling point of 382.3±25.0 °C, a flash point of 185°C, and a vapor pressure of 4.78E-06mmHg at 25°C .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Tert-butyl 4-amino-3-nitrophenylcarbamate is utilized as an intermediate in the synthesis of various biologically active compounds. For example, Bingbing Zhao et al. (2017) reported the synthesis of an intermediate compound used in the production of omisertinib (AZD9291), a drug for the treatment of non-small cell lung cancer. This synthesis process involves steps like acylation, nucleophilic substitution, and reduction, demonstrating the chemical versatility and utility of tert-butyl derivatives in complex organic syntheses (Bingbing Zhao, Yuping Guo, Z. Lan, & Shan Xu, 2017).
Intermediate in Synthesis of Benziimidazole Compounds
Liu Ya-hu (2010) discussed the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, emphasizing its role as an important intermediate for synthesizing biologically active benziimidazole compounds. This highlights another avenue where tert-butyl derivatives are crucial in medicinal chemistry (Liu Ya-hu, 2010).
Development of Organosoluble and Light-Colored Fluorinated Polyimides
Chin‐Ping Yang, Yu-Yang Su, & H. Chiang (2006) investigated the creation of organosoluble and light-colored fluorinated polyimides using a tert-butyl substituted diamine monomer. This research demonstrates the application of tert-butyl derivatives in the field of polymer chemistry, particularly in developing materials with specific optical and solubility properties (Chin‐Ping Yang, Yu-Yang Su, & H. Chiang, 2006).
Orientations Futures
Mécanisme D'action
Target of Action
Tert-butyl 4-amino-3-nitrophenylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . The primary targets of this compound are therefore likely to be amines, particularly in the context of peptide synthesis .
Mode of Action
The compound interacts with its targets (amines) by forming a carbamate protecting group . This is achieved through a nucleophilic addition-elimination reaction . The protecting group can be removed with strong acid (trifluoroacetic acid) or heat . This allows for transformations of other functional groups without interference from the amine group .
Biochemical Pathways
Given its role as a protecting group for amines, it can be inferred that it plays a crucial role in the synthesis of peptides . By protecting the amine group, it allows for the selective reaction of other functional groups in the peptide chain .
Pharmacokinetics
As a protecting group, its bioavailability would be largely determined by the properties of the compound it is protecting and the conditions under which it is removed .
Result of Action
The primary result of the action of this compound is the protection of amine groups during the synthesis of peptides . This allows for selective reactions with other functional groups, facilitating the synthesis of complex peptide chains .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound can be removed with strong acid (trifluoroacetic acid) or heat . Therefore, the pH and temperature of the environment would significantly impact its action and stability .
Propriétés
IUPAC Name |
tert-butyl N-(4-amino-3-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,12H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVAEQDTSNIFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



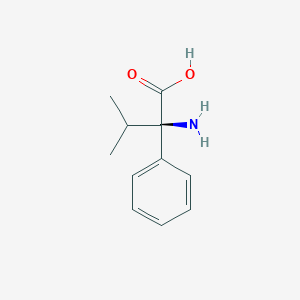
![Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B3252695.png)

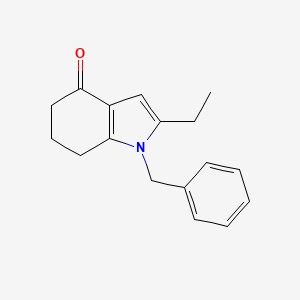
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B3252709.png)


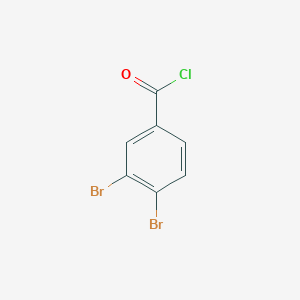

![Methyl 3-[(4-methylphenyl)amino]propanoate](/img/structure/B3252735.png)


